N-t-Boc Valacyclovir
Vue d'ensemble
Description
N-t-Boc Valacyclovir: is a derivative of Valacyclovir, an antiviral drug used primarily to treat herpes simplex and herpes zoster infectionsN-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester . It is a Boc (tert-butoxycarbonyl) protected valine derivative, which provides stability and ease of handling during synthesis and storage .
Applications De Recherche Scientifique
N-t-Boc Valacyclovir has several scientific research applications, including:
Analytical Method Development: It is used in the development and validation of analytical methods for the quantification of Valacyclovir and its impurities.
Quality Control: The compound is utilized in quality control processes for pharmaceutical formulations containing Valacyclovir.
Biological Studies: It serves as a reference standard in biological studies to understand the pharmacokinetics and pharmacodynamics of Valacyclovir.
Mécanisme D'action
Target of Action
N-t-Boc Valacyclovir is a Boc protected valine derivative . The primary targets of Valacyclovir, the active form of this compound, are the Thymidine kinase and DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV) . Thymidine kinase is a substrate for HSV, and the DNA polymerase catalytic subunit is inhibited by Valacyclovir .
Mode of Action
Valacyclovir is the L-valine ester of aciclovir . It is classified as a nucleoside analog DNA polymerase enzyme inhibitor . Aciclovir, a purine (guanine) nucleoside analog, is a metabolite that heavily contributes to the pharmacological actions of Valacyclovir . Most of Valacyclovir’s activity is attributed to Aciclovir .
Biochemical Pathways
Valacyclovir is converted in vivo to Aciclovir . Aciclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding Aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of Valacyclovir’s action is the inhibition of viral DNA polymerase, which disrupts the replication of the virus and thus controls the infection . This makes Valacyclovir an effective treatment for various herpes infections .
Action Environment
The action of Valacyclovir can be influenced by various environmental factors. The drug’s efficacy can be affected by the patient’s renal function, as the main route of aciclovir elimination is renal . Therefore, dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-t-Boc Valacyclovir is a prodrug that is hydrolyzed to acyclovir in the body . The Boc group in this compound serves as a protective group, preventing premature degradation and enhancing the stability of the compound . The hydrolysis process likely involves various enzymes, including esterases, which can cleave the Boc group to release the active drug .
Cellular Effects
The cellular effects of this compound are primarily due to its conversion to acyclovir . Acyclovir is known to inhibit the replication of herpes simplex viruses by interfering with the viral DNA polymerase . Therefore, this compound may influence cell function by affecting viral replication within infected cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to acyclovir . Acyclovir is a nucleoside analogue that competes with deoxyguanosine for incorporation into viral DNA. Once incorporated, it causes premature termination of the growing DNA chain, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
Given its stability and resistance to premature degradation due to the Boc group, it is likely that this compound exhibits sustained activity over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Valacyclovir, the parent compound, suggest that higher doses lead to increased plasma concentrations of acyclovir, potentially enhancing antiviral activity .
Metabolic Pathways
This compound is metabolized primarily through hydrolysis to yield acyclovir . This process likely involves various enzymes, including esterases, and may occur in various tissues, including the liver .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Given its lipophilic nature due to the Boc group, it may be able to readily cross cell membranes .
Subcellular Localization
Given its role as a prodrug for acyclovir, it is likely that it is transported to sites of viral replication within the cell, where it is converted to acyclovir to exert its antiviral effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc Valacyclovir involves the coupling of N-tert-Butoxycarbonyl-L-valine with acyclovir. The process typically includes the following steps :
Coupling Reaction: N-tert-Butoxycarbonyl-L-valine is coupled with acyclovir using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF).
Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product, Valacyclovir.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors for efficient reaction control and product isolation .
Analyse Des Réactions Chimiques
Types of Reactions: N-t-Boc Valacyclovir undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions to yield Valacyclovir.
Esterification: The compound can undergo esterification reactions to form various esters.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Esterification: Reagents such as DCC and DMAP in DMF are used for coupling reactions.
Major Products:
Valacyclovir: The primary product formed after Boc deprotection.
Various Esters: Depending on the esterification conditions and reagents used.
Comparaison Avec Des Composés Similaires
Valacyclovir: The active form of N-t-Boc Valacyclovir after Boc deprotection.
Acyclovir: The active antiviral agent derived from Valacyclovir.
Other Boc-Protected Amino Acid Derivatives: Compounds like N-t-Boc-L-alanine and N-t-Boc-L-leucine, which are used in peptide synthesis.
Uniqueness: this compound is unique due to its role as a protected intermediate in the synthesis of Valacyclovir. The Boc protecting group provides stability and ease of handling, making it a valuable compound in pharmaceutical synthesis and research .
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436492 | |
Record name | N-t-Boc Valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502421-44-5 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502421-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502421445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-t-Boc Valacyclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-2-((2-IMINO-6-OXO-2,3-DIHYDRO-1H-PURIN-9(6H)-YL)METHOXY)ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YR8G6N3Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.